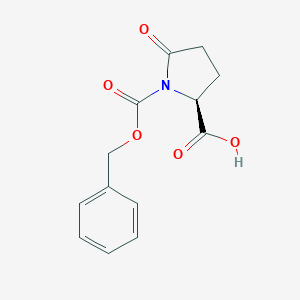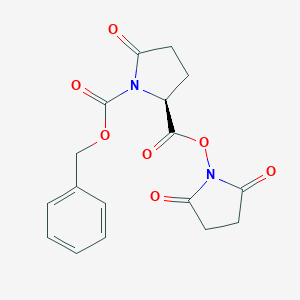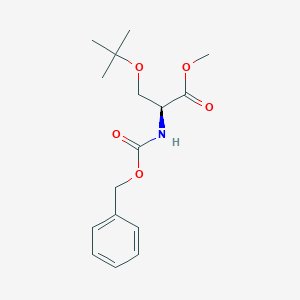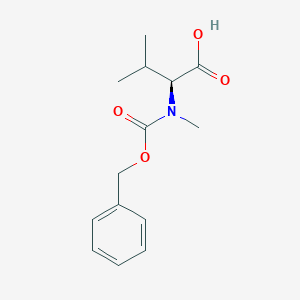
Z-Pyr-OH
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Z-Pyr-OH involves Sodium carbonate, Benzyl chloroformate, and L-Pyroglutamic acid13. The reaction involves the formation of a carbocation, in an S N 1 reaction with the protonated alcohol acting as a leaving group4.Molecular Structure Analysis
The molecular structure of Z-Pyr-OH is represented by the formula C13H13NO515. Further analysis of the molecular structure would require more specific data such as spectroscopic or crystallographic data.
Chemical Reactions Analysis
Z-Pyr-OH, being an amino acid derivative, can participate in various chemical reactions. For instance, it can react with phosphonium ylides in a Wittig reaction to form alkenes4. However, the specific reactions that Z-Pyr-OH undergoes would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis
Z-Pyr-OH is a white powder with a melting point of 128-130°C and a predicted boiling point of 525.4±50.0 °C15. It has a predicted density of 1.408±0.06 g/cm315. It is slightly soluble in DMSO and sparingly soluble in Methanol1.Wissenschaftliche Forschungsanwendungen
Polyester Degradation
- Scientific Field: Physical Chemistry
- Application Summary: Z-Pyr-OH is used in the study of peroxyl radicals’ role in polyester degradation . The research focuses on the reactions of peroxyl radicals with model systems of damaged polyesters .
- Methods of Application: The study uses mass spectrometric techniques and a distonic radical ion approach . The N-methylpyridinium peroxyl radical cations, Pyr + OO˙, do not react with non-activated C–H bonds typically present in polyesters that resist degradation .
- Results: The study found that structural damage in the polymer, such as small amounts of alkene moieties formed during the manufacturing process, is required to enable reaction with Pyr + OO˙ . The subsequent fragmentation of the peroxyl–alkene radical adduct to epoxides and highly reactive Pyr + O˙ could promote further degradation of the polymer .
Peptide Synthesis
- Scientific Field: Biochemistry
- Application Summary: Z-Pyr-OH is used in the preparation of Boc-Cys(S-Pyr)-OH and Z-Cys(S-Pyr)-OH, which facilitate heterodisulfide bond formation in peptide syntheses . This has potential applications in drug discovery and peptide-based therapies .
- Methods of Application: The specific methods of application or experimental procedures for this use of Z-Pyr-OH are not detailed in the source .
- Results: The results or outcomes of this application are not specified in the source .
Battery Technology
- Scientific Field: Electrochemistry
- Application Summary: A new mixed-ligand Cu (II) complex, [Cu (pyr) (bpy) (OH 2 )]ClO 4 (1), was synthesized from 4-acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one (H-pyr) and 2,2-bipyridine (bpy). This complex has been studied for its battery-like capabilities .
- Methods of Application: The complex’s structure was confirmed using single-crystal X-ray diffraction, elemental analysis, and FTIR and UV–Vis spectroscopy . The complex’s battery-like capabilities were investigated using electrochemical evaluations, such as cyclic voltammetry, galvanostatic charge/discharge, and electrochemical impedance spectroscopy (EIS) .
- Results: The newly synthesized complex possessed a high specific capacity and provided sufficient energy density for SC devices . The maximum specific capacity measured in the three-electrode system was 483 C g −1 (413.6 C g −1 at 2 mV s −1) at a current density of 1 A g −1 .
Low-Cost Lithium-Ion Batteries
- Scientific Field: Materials Science
- Application Summary: Researchers at ETH Zürich have developed a cost-effective synthesis of Pyrochlore-type iron hydroxy fluorides (Pyr-IHF), which is being hailed as a potential game-changer for low-cost lithium-ion batteries .
- Methods of Application: The synthesis of Pyr-IHF involves a dissolution-precipitation process using soluble iron fluoride precursors . The iron hydroxy fluoride’s 3D hexagonal channels, formed by corner-sharing FeF6-x (OH)x octahedra, enable rapid lithium-ion movement .
- Results: The Pyr-IHF showcases impressive performance, retaining over 80% capacity after 600 cycles . The research team at ETH Zürich has managed to synthesize Pyr-IHF at a raw material cost estimated at $14 per kilogram .
Pyrometallurgical Process Measurement and Modeling
- Scientific Field: Metallurgy
- Application Summary: Pyrometallurgy has existed in one form or another for several thousand years . It is a massive production industry with 16.5 million metric tons of copper by pyrometallurgical production, 1812 million metric tons of crude steel, and 4.8 million metric tons mine production of lead in 2018 in the world . As our understanding of science progressed, so did our knowledge of pyrometallurgy .
- Methods of Application: The specific methods of application or experimental procedures for this use of Z-Pyr-OH are not detailed in the source .
- Results: The results or outcomes of this application are not specified in the source .
Peroxyl Radicals in Polyester Degradation
- Scientific Field: Physical Chemistry
- Application Summary: When Pyr + O˙ was mass selected in the ion trap, a reaction with 7 through both HAT (Pyr + OH at m / z 110) and addition to produce the radical adduct D at m / z 209 was found .
- Methods of Application: The specific methods of application or experimental procedures for this use of Z-Pyr-OH are not detailed in the source .
- Results: The results or outcomes of this application are not specified in the source .
Safety And Hazards
Z-Pyr-OH should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors7. Contact with skin and eyes should be avoided, and personal protective equipment including chemical impermeable gloves should be worn7. In case of accidental ingestion or contact, medical attention should be sought immediately78.
Zukünftige Richtungen
The future directions for Z-Pyr-OH are not explicitly mentioned in the search results. However, given its role as an amino acid building block, it could potentially be used in the synthesis of new peptides or proteins for research and development purposes. Further applications could be explored based on the specific properties and reactivity of Z-Pyr-OH.
Eigenschaften
IUPAC Name |
(2S)-5-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c15-11-7-6-10(12(16)17)14(11)13(18)19-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,16,17)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSFUGXCSGOKJX-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Pyr-OH | |
CAS RN |
32159-21-0, 80953-62-4 | |
| Record name | 1-(Phenylmethyl) (2S)-5-oxo-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32159-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-benzyl hydrogen (S)-5-oxopyrrolidine-1,2-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.290 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-benzyl hydrogen 5-oxopyrrolidine-1,2-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.374 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![glycine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B554275.png)








